1-((2-Bromophenyl)thio)-3-methoxypropan-2-one
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Overview
Description
1-((2-Bromophenyl)thio)-3-methoxypropan-2-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 2-bromothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Bromophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Bromophenyl)thio)-3-methoxypropan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)thio)-3-methoxypropan-2-one depends on its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. The methoxypropanone moiety can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(2-Bromophenyl)-2-thiourea
- 4-(Phenyl)thio-1H-pyrazole derivatives
- 1-(6-Morpholinopyridin-3-yl)carbonyl-4-[(2-bromophenyl)thio]-3,5-dimethyl-1H-pyrazole
Uniqueness: 1-((2-Bromophenyl)thio)-3-methoxypropan-2-one is unique due to its combination of a bromophenyl group, thioether linkage, and methoxypropanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11BrO2S/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
CJVZFTYHXGUBKS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=CC=C1Br |
Origin of Product |
United States |
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